BenchChemオンラインストアへようこそ!

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

ERK5 kinase inhibition kinase selectivity profiling 4-benzoylpyrrole-2-carboxamide pharmacophore

4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 477889-30-8; molecular formula C₁₇H₂₁N₃O₂; molecular weight 299.37 g/mol) is a fully synthetic pyrrole-2-carboxamide derivative featuring a 4-benzoyl substitution on the pyrrole core and an N-[3-(dimethylamino)propyl] side chain. This compound belongs to the 4-benzoylpyrrole-2-carboxamide pharmacophore class, which has been validated through high-throughput screening and structure–activity relationship (SAR) studies as a privileged scaffold for extracellular-related kinase 5 (ERK5) inhibition.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 477889-30-8
Cat. No. B2648651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
CAS477889-30-8
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H21N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h3-5,7-8,11-12,19H,6,9-10H2,1-2H3,(H,18,22)
InChIKeyHGIOFYMWMGDEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 477889-30-8): Compound Identity and Pharmacophore Context


4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 477889-30-8; molecular formula C₁₇H₂₁N₃O₂; molecular weight 299.37 g/mol) is a fully synthetic pyrrole-2-carboxamide derivative featuring a 4-benzoyl substitution on the pyrrole core and an N-[3-(dimethylamino)propyl] side chain. This compound belongs to the 4-benzoylpyrrole-2-carboxamide pharmacophore class, which has been validated through high-throughput screening and structure–activity relationship (SAR) studies as a privileged scaffold for extracellular-related kinase 5 (ERK5) inhibition [1]. The pharmacophore was identified from a library of 57,617 compounds and was one of only three chemical series that returned active, confirmed hits upon resynthesis and re-assay [1]. The compound is a member of the BIONET research compound collection and is available from suppliers with purities typically at or above 95% .

Why Substituting 4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide with a Close Analog Risks Experimental Incomparability


Within the 4-aroylpyrrole-2-carboxamide series, even minor modifications of the N-substituent or the 4-aroyl group cause large and non-linear changes in kinase selectivity and potency. Published SAR data show that replacing the 4-benzoyl group with substituted aroyl groups or replacing the N-[3-(dimethylamino)propyl] chain with a pyridinylmethyl group shifts the ERK5/p38α selectivity ratio from non-selective to over 146-fold selective [1]. The dimethylamino-propyl substitution pattern on the target compound is distinct from both the truncated N-unsubstituted analogs and the pyridinyl-substituted leads, occupying a unique position in the pharmacophore space with uncharacterized selectivity and potency profiles. Treating this compound as interchangeable with a 4-(tert-butylbenzoyl) analog (CAS 439111-58-7) or a cyclopropylcarbonyl analog (CAS 439095-91-7) would introduce unknown variables in kinase profiling experiments, as the SAR landscape shows that the 4-acyl group identity is the single most powerful determinant of ERK5 inhibitory potency and selectivity over p38α MAP kinase [1].

Quantitative Differentiation Evidence for 4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide Against Closest Analogs


Unsubstituted 4-Benzoyl Pharmacophore: ERK5 Inhibition with Poor p38α Selectivity — Establishing the Baseline for the Target Compound's Scaffold

The unsubstituted 4-benzoylpyrrole-2-carboxamide pharmacophore (N-unsubstituted parent) was characterized in the lead optimization study. This parent compound exhibited micromolar-range ERK5 inhibitory activity but demonstrated no meaningful selectivity over p38α MAP kinase [1]. The target compound, 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, retains the same 4-benzoyl pharmacophore but bears the N-[3-(dimethylamino)propyl] substituent. The published SAR trajectory shows that N-substitution (e.g., introduction of a pyridin-3-ylmethyl group) can attenuate p38α inhibition while preserving or modestly enhancing ERK5 potency, representing a key selectivity-tuning vector [2]. The target compound's specific N-substituent therefore positions it along this SAR gradient between the non-selective unsubstituted parent and the highly selective pyridinyl-substituted lead.

ERK5 kinase inhibition kinase selectivity profiling 4-benzoylpyrrole-2-carboxamide pharmacophore

4-Aroyl Substituent Identity as the Dominant Driver of ERK5 Inhibitory Potency: Benzoyl vs. Halo-Substituted Aroyl Differentiation

Systematic variation of the 4-aroyl substituent across the pyrrole-2-carboxamide series revealed that the identity of the aryl group is the primary determinant of ERK5 inhibitory potency. The optimal compound identified in the lead optimization campaign, 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide, achieved an IC₅₀ of 0.82 μM against ERK5, representing the most potent and selective compound in the published series [1]. A crystal structure (PDB 5O7I) confirmed the binding mode of this optimized analog in complex with ERK5 [1]. In contrast, the unsubstituted 4-benzoyl pharmacophore — the same aroyl group present on the target compound — showed weaker, micromolar-range activity. The target compound, 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, serves as the unsubstituted benzoyl reference point for this SAR series, enabling direct comparison against halo-substituted, methyl-substituted, and other aroyl analogs.

aroyl substituent SAR ERK5 inhibitor potency optimization pyrrole-2-carboxamide lead development

Structural Differentiation from the Closest Commercially Available Analogs: Benzoyl vs. tert-Butylbenzoyl, Cyclopropylcarbonyl, and Methylbenzoyl

Several close structural analogs sharing the N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide core but differing at the 4-position aroyl/acyl group are commercially available. These include: 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439111-58-7; MW 355.48; purity 90%) ; 4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439095-91-7; MW 263.34) ; and N-[3-(dimethylamino)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478249-23-9; MW 313.4; purity 90–95%) . The target compound (CAS 477889-30-8; MW 299.37) is the only member of this analog set that carries the unsubstituted 4-benzoyl group. The tert-butylbenzoyl analog introduces a bulky, electron-donating para substituent (predicted logP increase vs. target); the methylbenzoyl analog introduces an ortho-methyl steric effect; the cyclopropylcarbonyl analog replaces the aromatic system entirely with a small aliphatic ring. Each of these structural differences is expected to produce distinct kinase binding profiles based on the established 4-aroyl SAR. The target compound's unsubstituted benzoyl group provides the sterically and electronically simplest reference point, making it the logical baseline compound for any comparative SAR study within this analog series.

analog comparison physicochemical property differentiation chemical procurement specification

Pharmacophore Validation Status: The 4-Benzoylpyrrole-2-carboxamide Series Is One of Only Three Confirmed Hit Series from a 57,617-Compound High-Throughput Screen

In a published high-throughput screen of 57,617 compounds against ERK5 using the IMAP FP progressive binding system, four distinct chemical series were initially identified as hits. Upon resynthesis and re-assay, one series failed to return active compounds, leaving only three confirmed active chemical series — one of which was the 4-benzoylpyrrole-2-carboxamide series [1]. This attrition rate (25% of initial hit series failing upon confirmation) underscores the non-trivial nature of activity in this target space. The 4-benzoylpyrrole-2-carboxamide pharmacophore was specifically highlighted as having 'excellent potential for further development,' and the minimum kinase binding pharmacophore was identified [1]. The target compound, bearing the unmodified 4-benzoyl group and the N-[3-(dimethylamino)propyl] substituent, is a direct descendant of this validated hit scaffold. This HTS confirmation status distinguishes the 4-benzoylpyrrole-2-carboxamide scaffold from the three other initial hit series (one of which was ultimately inactive) and from the vast majority of the 57,617 screened compounds that showed no ERK5 inhibitory activity.

high-throughput screening hit validation ERK5 drug discovery chemical series triage

Recommended Application Scenarios for Procuring 4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide


SAR Reference Standard for 4-Aroylpyrrole-2-carboxamide ERK5 Inhibitor Lead Optimization

In medicinal chemistry campaigns expanding the 4-aroylpyrrole-2-carboxamide series, the target compound serves as the unsubstituted benzoyl reference standard. Its unadorned 4-benzoyl group provides the baseline against which potency gains from halogenation (e.g., 2-Br-6-F substitution, which achieved IC₅₀ = 0.82 μM for ERK5 [1]), methylation, or heteroaryl replacement can be quantitatively measured. Without this reference compound, SAR interpretation is confounded by the simultaneous variation of both the aroyl group and the N-substituent. The validated ERK5 pharmacophore status, confirmed through resynthesis and re-assay from a 57,617-compound HTS campaign [2], further supports its use as a control compound in kinase selectivity panels.

N-Substitution Selectivity Probe for ERK5 vs. p38α MAP Kinase Profiling

The N-[3-(dimethylamino)propyl] substituent on the target compound represents a specific point in the N-substitution SAR continuum. Published data show that N-substitution can attenuate p38α inhibition while maintaining or enhancing ERK5 binding [1]. The dimethylaminopropyl chain introduces a basic tertiary amine (predicted pKa ~9–10 for the protonated form) that can participate in hydrogen bonding and ionic interactions with kinase surface residues. When procured alongside the N-unsubstituted parent and the N-(pyridin-3-ylmethyl) analogs, the target compound enables systematic profiling of how N-substituent identity and basicity modulate the ERK5/p38α selectivity ratio.

Physicochemical Property Benchmarking in the Pyrrole-2-carboxamide Analog Series

With a molecular weight of 299.37 g/mol and an unsubstituted benzoyl group, the target compound occupies a central position in the physicochemical property space of commercially available N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide analogs (MW range: 263.34–355.48). This makes it suitable as a calibrant for correlating computed or measured properties (logP, solubility, permeability) with the presence or absence of substituent effects (tert-butyl, methyl, chloro, cyclopropyl) on the 4-aroyl ring. Such comparisons inform the design of analogs with optimized drug-like properties while maintaining the core pharmacophore.

Chemical Biology Tool for ERK5 Pathway Deconvolution Studies

As a member of one of only three confirmed active chemical series from a large-scale ERK5 HTS [1], compounds bearing the 4-benzoylpyrrole-2-carboxamide scaffold are suitable starting points for developing chemical probes to dissect ERK5 signaling in angiogenesis and tumor cell motility. The target compound, with its unsubstituted benzoyl group, may exhibit a distinct selectivity profile compared to the optimized 4-(2-Br-6-F-benzoyl) lead (IC₅₀ ERK5 = 0.82 μM, p38α > 120 μM [1]), potentially offering differential utility in cellular pathway deconvolution experiments where simultaneous engagement of multiple kinases must be interpreted.

Quote Request

Request a Quote for 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.